2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
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Description
2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a useful research compound. Its molecular formula is C18H17N7O2 and its molecular weight is 363.381. The purity is usually 95%.
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Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide represents a novel class of bioactive molecules that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzoxazole moiety linked to a pyrazole-pyrimidine unit, which is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, primarily focusing on its anticancer and antimicrobial properties. The following sections detail these activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds with similar structures to this compound.
Mechanism of Action:
The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. For instance, it may target the MEK/ERK pathway, which is crucial for cell growth and survival. In vitro studies have shown that derivatives can effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Case Study:
A notable study assessed the efficacy of similar benzoxazole derivatives against acute biphenotypic leukemia cells. The results demonstrated significant growth inhibition at concentrations as low as 0.3 µM, indicating a promising therapeutic index for further development .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been explored.
Testing Methodology:
Antimicrobial activity was evaluated using standard bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) were determined to assess the effectiveness of the compounds.
Findings:
Among tested derivatives, several exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 25 |
Compound B | B. subtilis | 15 |
Compound C | Pseudomonas aeruginosa | 30 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance or diminish activity.
Key Observations:
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c26-18(10-14-13-4-1-2-5-15(13)27-24-14)20-8-7-19-16-11-17(22-12-21-16)25-9-3-6-23-25/h1-6,9,11-12H,7-8,10H2,(H,20,26)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNXLHKFNGZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.